Benzene cyclohexane

Thermodynamics Physical Chemistry Process Engineering

Benzene cyclohexane (CAS 639006-48-7) is a binary liquid mixture composed of equimolar amounts of benzene (C6H6) and cyclohexane (C6H12), corresponding to a molecular formula of C12H18 and a molecular weight of 162.27 g/mol. This product is typically supplied as a pre-formulated, high-purity research-grade mixture with a purity of 95% or higher.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 639006-48-7
Cat. No. B8643489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene cyclohexane
CAS639006-48-7
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESC1CCCCC1.C1=CC=CC=C1
InChIInChI=1S/C6H12.C6H6/c2*1-2-4-6-5-3-1/h1-6H2;1-6H
InChIKeyWIRUZQNBHNAMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene Cyclohexane (CAS 639006-48-7) Procurement Guide: Composition, Specifications, and Baseline Properties


Benzene cyclohexane (CAS 639006-48-7) is a binary liquid mixture composed of equimolar amounts of benzene (C6H6) and cyclohexane (C6H12), corresponding to a molecular formula of C12H18 and a molecular weight of 162.27 g/mol . This product is typically supplied as a pre-formulated, high-purity research-grade mixture with a purity of 95% or higher . It serves as a standard reference mixture for thermodynamic studies, as a solvent system in specialized organic syntheses, and as a feed mixture in separation process development. Unlike single-component solvents, this mixture presents unique challenges in separation due to the close boiling points and azeotropic behavior of its constituents, making it a critical model system for evaluating extractive distillation, pervaporation, and membrane-based separation technologies.

Why Generic Solvent Mixtures Cannot Substitute for Benzene Cyclohexane (CAS 639006-48-7) in Critical Applications


Generic substitution of this specific benzene cyclohexane mixture with other hydrocarbon blends or single-component solvents fails due to its precisely defined equimolar composition and the non-ideal thermodynamic behavior of the benzene–cyclohexane system. The mixture exhibits positive excess molar volumes (VmE) and positive excess isentropic compressibilities (KE) across a wide temperature range [1], which are not replicated by simple linear combinations of the pure components. These non-ideal properties directly impact solvent power, extraction efficiency, and separation performance in processes such as pervaporation and extractive distillation [2]. Using an off-specification mixture with a different benzene-to-cyclohexane ratio will yield unpredictable thermodynamic behavior, invalidating comparative studies and process modeling. The quantitative evidence below demonstrates why the defined, certified composition of this specific mixture is essential for reproducibility and scientific validity.

Quantitative Differentiation of Benzene Cyclohexane (CAS 639006-48-7) Versus Pure Components and Alternative Mixtures


Density of Equimolar Benzene Cyclohexane Mixture at 298.15 K

The density of an equimolar benzene–cyclohexane mixture at 298.15 K is approximately 0.825 g/cm³, which is intermediate between the densities of pure benzene (0.8765 g/cm³) and pure cyclohexane (0.7739 g/cm³) [1]. This value is not a simple linear average, reflecting the positive excess volume of mixing characteristic of this system. Accurate density data for this specific mixture is essential for calibrating process equipment, designing separation units, and validating thermodynamic models [2].

Thermodynamics Physical Chemistry Process Engineering

Separation Factor for Benzene/Cyclohexane Pervaporation Using Nanoblend Membranes

For a 50:50 wt% benzene/cyclohexane feed mixture—identical in composition to the CAS 639006-48-7 product—a specific nanoblend membrane (80 wt% nitrile butadiene rubber, 10 wt% Hydrin, 10 wt% PMMA) achieved a separation factor of 7.3 and a normalized flux of 28 kg·μm·m⁻²·h⁻¹ [1]. This performance is reported as unmatched in the literature for this separation challenge. In contrast, pure NBR membranes showed signs of creep after 48 hours at operating temperature, whereas the nanoblend membrane exhibited no deformation [1].

Membrane Science Separation Technology Polymer Chemistry

Excess Molar Volume of Benzene–Cyclohexane Mixtures as a Function of Composition

The benzene–cyclohexane system exhibits positive excess molar volumes (VmE) across all compositions and temperatures between 298.15 K and 473.15 K [1]. For equimolar mixtures at 298.15 K, VmE is approximately +0.65 cm³·mol⁻¹ [1]. This non-ideal behavior distinguishes the mixture from other aromatic–aliphatic hydrocarbon blends (e.g., benzene–n-hexane, where VmE is smaller) and from ideal mixtures. The positive VmE indicates weaker unlike-molecule interactions, which directly influences solvent power, extraction selectivity, and diffusion coefficients in this system [2].

Solution Thermodynamics Molecular Interactions Process Modeling

Recommended Application Scenarios for Benzene Cyclohexane (CAS 639006-48-7) Based on Verified Quantitative Evidence


Benchmark Feedstock for Membrane Pervaporation Studies

The precise 50:50 wt% composition of this mixture is the exact feed used to achieve the published separation factor of 7.3 and flux of 28 kg·μm·m⁻²·h⁻¹ with nanoblend membranes [1]. Researchers developing new membrane materials for benzene–cyclohexane separation should procure this certified mixture to ensure their performance data are directly comparable to this industry benchmark. Using a different benzene–cyclohexane ratio would invalidate cross-study comparisons and complicate performance assessment.

Calibration and Validation of Thermodynamic Models for Non-Ideal Mixtures

The benzene–cyclohexane system is a classic model for non-ideal liquid mixtures due to its large positive excess molar volume (+0.65 cm³·mol⁻¹ at equimolar composition) [1] and positive excess isentropic compressibility [2]. This certified equimolar mixture provides a reproducible reference state for validating equations of state, activity coefficient models (e.g., UNIQUAC, NRTL), and molecular dynamics simulations. The well-documented thermodynamic data for this specific composition [1] reduces experimental uncertainty in model parameterization.

Standard Feed for Extractive Distillation and Liquid–Liquid Extraction Process Development

The close boiling points of benzene (80.1 °C) and cyclohexane (80.7 °C) make their separation via conventional distillation impractical. This equimolar mixture serves as the standard feed for evaluating novel extractive distillation solvents, ionic liquids, and eutectic solvents [3]. Using a certified, pre-formulated mixture eliminates variability in feed composition, ensuring that solvent selectivity and capacity measurements are reproducible across different laboratories.

Analytical Reference Standard for GC Method Development and Validation

With a purity of ≥95% and a defined equimolar composition , this mixture is suitable as a reference standard for developing gas chromatography methods aimed at quantifying benzene and cyclohexane in complex hydrocarbon streams. Its well-characterized composition allows for accurate calibration of flame ionization detector (FID) response factors and validation of separation conditions for challenging aromatic–aliphatic separations.

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